![molecular formula C9H9ClN2O B14341687 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride CAS No. 104057-40-1](/img/structure/B14341687.png)
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride typically involves the diazotization of 2-[(Prop-2-en-1-yl)oxy]aniline. The process includes the following steps:
Nitration: The starting material, 2-[(Prop-2-en-1-yl)oxy]aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH. Continuous flow processes are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a -N=N- bond, are the major products.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Applications De Recherche Scientifique
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Materials Science: The compound is employed in the preparation of functionalized polymers and nanomaterials.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules and pharmaceutical intermediates.
Analytical Chemistry: The compound is used in the development of analytical reagents and sensors.
Mécanisme D'action
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, nucleophilic substitution, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Prop-2-yn-1-yl)oxy]benzene-1-diazonium chloride: Similar in structure but with a triple bond in the propyl group.
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium bromide: Similar but with a bromide counterion instead of chloride.
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium sulfate: Similar but with a sulfate counterion.
Uniqueness
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride is unique due to its specific reactivity and the presence of the prop-2-en-1-yl group, which can influence the compound’s chemical behavior and applications. The choice of counterion (chloride) also affects the solubility and stability of the diazonium salt.
Propriétés
Numéro CAS |
104057-40-1 |
|---|---|
Formule moléculaire |
C9H9ClN2O |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
2-prop-2-enoxybenzenediazonium;chloride |
InChI |
InChI=1S/C9H9N2O.ClH/c1-2-7-12-9-6-4-3-5-8(9)11-10;/h2-6H,1,7H2;1H/q+1;/p-1 |
Clé InChI |
VHEYHGJMSJFWMG-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=CC=CC=C1[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




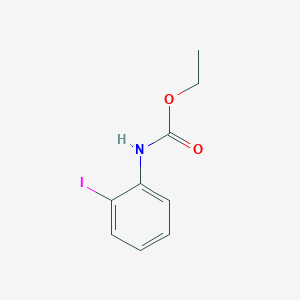
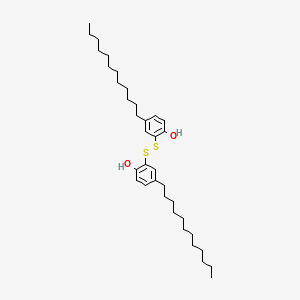
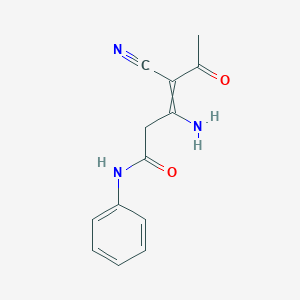
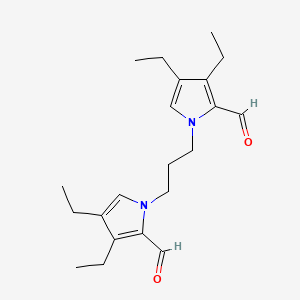
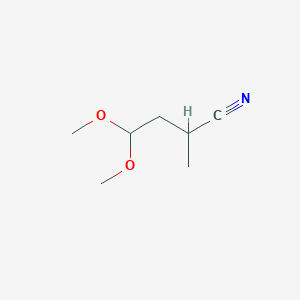
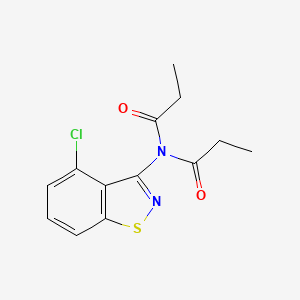
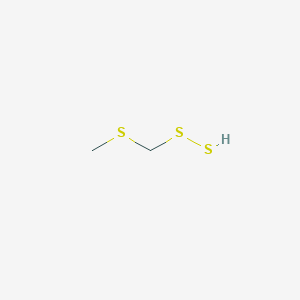
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

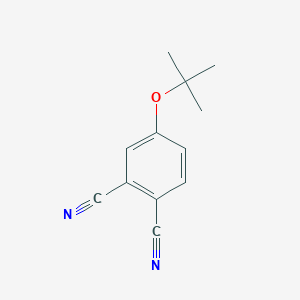

![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
